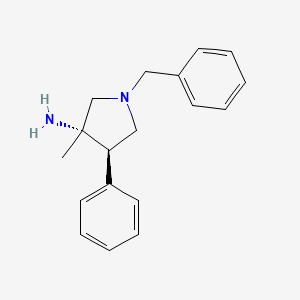

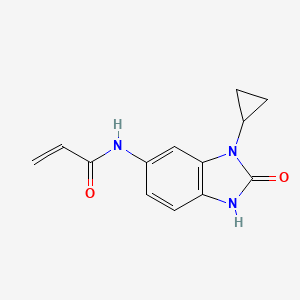

![molecular formula C23H19N3O3S B2644767 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 681266-43-3](/img/structure/B2644767.png)

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.

BenchChem offers high-quality N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide :

Antimycobacterial Activity

Scientific Field

Pharmaceutical Chemistry

Application Summary

This compound has been evaluated for its potential as an antimycobacterial agent. The focus has been on its activity against the Mycobacterium tuberculosis H37Rv strain, which is a significant concern due to the rise of multidrug-resistant strains of tuberculosis (TB).

Methods of Application

The compound was synthesized and screened using the microplate alamar blue assay (MABA), which is a colorimetric assay that measures the reduction of alamar blue by living cells, indicating the degree of inhibition of bacterial growth.

Results

The compound exhibited antimycobacterial activity, although it was less active than standard drugs like streptomycin and isoniazid. The Minimum Inhibitory Concentration (MIC) values were compared to these standard drugs to assess efficacy .

Organic Dye-Sensitized Solar Cells

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the design of organic dye-sensitized solar cells (DSSCs). It serves as an intermediate for sensitizers in DSSCs, which are promising devices for solar energy transformation.

Methods of Application

The compound was prepared via the Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides or triflates to form carbon-carbon bonds.

Results

The structure of the synthesized compound was confirmed through various spectroscopic methods. It is intended to be used in the synthesis of sensitizers for DSSCs, contributing to the development of more efficient solar cells .

Antiproliferative Activity

Scientific Field

Medicinal Chemistry

Application Summary

The compound has been studied for its antiproliferative activity against various cancer cell lines. This involves the compound’s ability to inhibit the proliferation of cancer cells, which is a key aspect of cancer treatment.

Methods of Application

The compound was synthesized and its antiproliferative activity was evaluated using cell viability assays on different cancer cell lines to determine its effectiveness in inhibiting cell growth.

Results

The compound displayed low micromolar GI50 values, indicating its potential as an effective antiproliferative agent. The most potent compounds induced apoptosis and reduced the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a complex action that combines antiproliferative effects with the induction of cell death .

Cytotoxic Scaffolds

Scientific Field

Biochemistry

Application Summary

The compound is part of a series designed to discover potential cytotoxic agents, particularly against the human breast cancer cell line MCF-7.

Methods of Application

A series of derivatives were synthesized and characterized by various spectroscopic techniques. They were then screened for in vitro cell viability/cytotoxic studies at different concentrations.

Results

Several derivatives exhibited promising cytotoxic activity, with some showing IC50 values even better than the standard drug cisplatin. Molecular modeling studies and ADME calculations were in agreement with the pharmacological screening results .

Antimicrobial Potential

Scientific Field

Microbiology

Application Summary

The compound has been synthesized and evaluated for its antimicrobial potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Methods of Application

The compound was synthesized and its antimicrobial activity was assessed using the serial broth dilution method, which determines the lowest concentration of the compound that inhibits visible growth of the bacteria.

Results

The compound demonstrated antimicrobial activity, with the results being compared to ampicillin as a standard reference drug .

Therapeutic Potential in Cancer Treatment

Scientific Field

Oncology

Application Summary

The compound is investigated for its therapeutic potential in cancer treatment, focusing on its ability to act as an inhibitor of cancer cell growth.

Methods of Application

The compound’s therapeutic potential was assessed through synthesis and biological evaluation, including in vitro studies on cancer cell lines to determine its efficacy in inhibiting tumor growth.

Results

The compound showed promise as a therapeutic agent in cancer treatment, with studies indicating its potential to inhibit cancer cell proliferation and induce cell death .

This analysis provides a detailed overview of the diverse scientific applications of the compound, highlighting its significance in various fields of research. The compound’s versatility in antimicrobial, antiproliferative, and solar cell applications underscores its potential for further development and study.

Pesticide Residue Analysis

Scientific Field

Environmental Chemistry

Application Summary

This compound is used in the study of pesticide residue analysis, particularly in the context of its metabolite BF 500-3 in agricultural products like cucumbers.

Methods of Application

An efficient method was established for simultaneously determining the compound and its metabolite in cucumber fruits, leaves, and soil matrices using QuEChERS pretreatment coupled with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS).

Results

The study demonstrated that the compound dissipated quickly in the field with half-lives ranging from 2.14 to 4.17 days in different matrices. The terminal residue at the maximum recommended application rate in cucumber fruits was below the maximum residue limit (MRL) established in China .

Antileishmanial and Antimalarial Evaluation

Scientific Field

Parasitology

Application Summary

The compound has been evaluated for its antileishmanial and antimalarial activities, which are crucial in the fight against neglected tropical diseases.

Methods of Application

The compound’s derivatives were synthesized and their structures were verified using techniques like elemental microanalysis, FTIR, and NMR. The in vitro antileishmanial and in vivo antimalarial activities were evaluated against Leishmania aethiopica and Plasmodium berghei, respectively.

Results

One of the derivatives showed superior antipromastigote activity, being significantly more active than standard drugs. The compounds also demonstrated better inhibition effects against Plasmodium berghei, with one derivative achieving up to 90.4% suppression .

Propiedades

IUPAC Name |

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-6-2-5-9-21(15)26-22(19-13-30(28,29)14-20(19)25-26)24-23(27)18-11-10-16-7-3-4-8-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVPTDJTEROAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

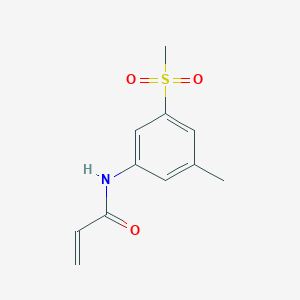

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

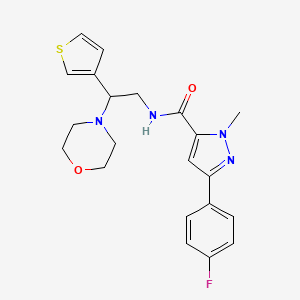

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

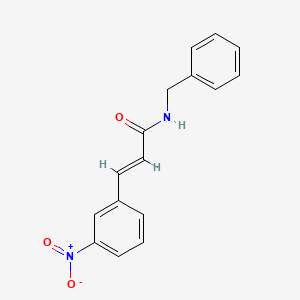

![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)